molecular formula C10H7BrO2 B2389519 3-Bromonaphthalene-2,7-diol CAS No. 102653-36-1

3-Bromonaphthalene-2,7-diol

Cat. No.: B2389519
CAS No.: 102653-36-1
M. Wt: 239.068
InChI Key: NCGIPELWHJKROR-UHFFFAOYSA-N
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Description

3-Bromonaphthalene-2,7-diol: is an organic compound with the molecular formula C10H7BrO2 It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 2nd and 7th positions, and a bromine atom is attached at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromonaphthalene-2,7-diol typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method includes:

    Bromination: Naphthalene is first brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

    Hydroxylation: The brominated naphthalene is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to introduce the hydroxyl groups at the 2nd and 7th positions.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromonaphthalene-2,7-diol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Quinones or other oxidized naphthalene derivatives.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

3-Bromonaphthalene-2,7-diol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology:

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of probes or inhibitors for studying enzyme functions and other biological processes.

Medicine:

Although not widely used in medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of novel therapeutic agents.

Industry:

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity.

Mechanism of Action

The mechanism of action of 3-Bromonaphthalene-2,7-diol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to the formation of hydrogen bonds, halogen bonds, and other non-covalent interactions with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,7-Dihydroxynaphthalene: Similar to 3-Bromonaphthalene-2,7-diol but lacks the bromine atom.

    3-Bromo-1,2-dihydroxynaphthalene: Another brominated naphthalene derivative with hydroxyl groups at different positions.

    1,3-Dibromo-2,7-dihydroxynaphthalene: Contains two bromine atoms and two hydroxyl groups.

Uniqueness:

This compound is unique due to the specific positioning of its bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating hydroxyl groups and an electron-withdrawing bromine atom allows for versatile chemical transformations and interactions.

Properties

IUPAC Name

3-bromonaphthalene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGIPELWHJKROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 1,3-dibromonaphthalene-2,7-diol (48.76 g, 153.34 mmol) (Helv. Chim. Acta, 78, pp. 1037-1066, 1995) in AcOH/HCl is added tin (17.48 g, 147.21 mmol) in portions. The mixture is stirred vigorously at room temperature for 1 h. The reaction forms a paste and is stirred for an additional 4 h, at which point it becomes mobile again. Stirring is continued overnight. The mixture is poured into water (1 L) and extracted with EtOAc. The organic layer is dried over MgSO4, filtered and concentrated to afford a sticky beige solid. The solid is triturated with DCM and filtered to afford 3-bromonaphthalene-2,7-diol as a fluffy beige solid.
Quantity
48.76 g
Type
reactant
Reaction Step One
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Quantity
1 L
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reactant
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17.48 g
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reactant
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Name
AcOH HCl
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of naphthalene-2,7-diol (5.00 g, 31.3 mmol) in AcOH (25 mL) was added Br2 (3.3 mL, 62.6 mmol) in AcOH (25 mL) dropwise over 15 minutes at 10-15° C., then mixture was stirred at 10-15° C. for 1 hour. Sn powder (7.75 g, 64.6 mmol) and H2O (20 mL) was added and the mixture was heated to 80° C. for 1 hour. The mixture was diluted with ice-water (50 mL), the extracted with EtOAc (30 mL×3), organic was washed with brine (50 mL), dried over Na2SO4, filtered and concentrated. Purification by column chromatography on silica gel (PE/EtOAc=15/1) and further prep-HPLC (0.1% TFA as additive) gave the product (2.0 g, yield 27%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Sn
Quantity
7.75 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
27%

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